Product packaging for DI(Cyclopentadienyl)dimethylsilane(Cat. No.:CAS No. 18053-74-2)

DI(Cyclopentadienyl)dimethylsilane

Cat. No.: B168493
CAS No.: 18053-74-2
M. Wt: 188.34 g/mol
InChI Key: FPWYHHNBOYUKSS-UHFFFAOYSA-N
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Description

DI(Cyclopentadienyl)dimethylsilane is an organosilicon compound characterized by the presence of two cyclopentadienyl groups attached to a central silicon atom . This structure makes it a valuable precursor in scientific research, particularly in the fields of coordination chemistry and materials science. In catalysis, cyclopentadienyl ligands are crucial for stabilizing compounds of group 14 elements (such as silicon) in their +2 oxidation state . These stabilized cationic complexes, with their open coordination sphere, serve as efficient catalysts for important reactions including the hydrosilylation of olefins and the Piers-Rubinsztajn reaction of siloxanes . Furthermore, the compound's structure lends itself to applications in dynamic covalent chemistry. Research on related di(cyclopentadienecarboxylic acid) dimethyl esters shows that cyclopentadiene-based systems can undergo reversible Diels-Alder reactions, which are fundamental for developing self-healing polymers and adaptive materials . As a ligand or a synthetic building block, this compound is a versatile reagent for constructing more complex organometallic structures and for exploring new catalytic processes and smart materials. Please note: This product is intended for research applications in a controlled laboratory setting. It is not for human or veterinary use, nor for diagnostic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16Si B168493 DI(Cyclopentadienyl)dimethylsilane CAS No. 18053-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

di(cyclopenta-1,3-dien-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWYHHNBOYUKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC1)C2=CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478233
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107241-50-9
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Di Cyclopentadienyl Dimethylsilane and Its Organometallic Complexes

Ligand Precursor Synthesis

The foundational step in the synthesis of dimethylsilyl-bridged ansa-metallocenes is the preparation of the di(cyclopentadienyl)dimethylsilane ligand itself. This involves the creation of a silicon bridge connecting two cyclopentadienyl (B1206354) rings.

Common Synthetic Pathways to this compound

The most prevalent method for synthesizing this compound involves the reaction of a cyclopentadienyl anion with a dichlorodimethylsilane (B41323). This reaction is typically carried out by first deprotonating cyclopentadiene (B3395910) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to form the cyclopentadienyl anion. This anion then acts as a nucleophile, displacing the chloride ions from dichlorodimethylsilane in a stepwise manner.

The reaction can be represented by the following general scheme: 2 C₅H₆ + 2 NaH → 2 Na(C₅H₅) + 2 H₂ 2 Na(C₅H₅) + (CH₃)₂SiCl₂ → (C₅H₅)₂(CH₃)₂Si + 2 NaCl

This pathway is widely adopted due to the ready availability of the starting materials and the relatively straightforward reaction conditions.

Targeted Synthesis of Substituted this compound Derivatives

To fine-tune the electronic and steric properties of the resulting ansa-metallocene catalysts, substituted this compound derivatives are often synthesized. This is achieved by using appropriately substituted cyclopentadienes as starting materials. For instance, alkyl- or silyl-substituted cyclopentadienes can be used to introduce bulky groups onto the cyclopentadienyl rings.

A variety of substituted derivatives have been prepared, including those with tert-butyl, trimethylsilyl, and phenylcyclohexyl groups. uni-konstanz.de The synthesis of these derivatives generally follows the same principle as the unsubstituted analogue: deprotonation of the substituted cyclopentadiene followed by reaction with dichlorodimethylsilane. The presence of substituents can influence the reactivity of the cyclopentadienyl anion and may require adjustments to the reaction conditions.

Diastereoselective Routes to Chiral Dimethylsilyl-Bridged Cyclopentadienyl Ligands

The synthesis of chiral ansa-metallocenes often requires the use of enantiomerically pure or enriched ligand precursors. Diastereoselective routes to chiral dimethylsilyl-bridged cyclopentadienyl ligands have been developed to achieve this. One strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For example, a chiral group can be temporarily attached to the silicon atom or the cyclopentadienyl ring, influencing the approach of the second cyclopentadienyl group and leading to the preferential formation of one diastereomer.

Another approach involves the separation of diastereomers of a racemic mixture. researchgate.net This can be accomplished through techniques such as fractional crystallization or chromatography, often after derivatization with a chiral resolving agent. The development of stereocontrolled reactions is an active area of research, aiming to provide more direct and efficient access to enantiomerically pure ligands. researchgate.net

Complexation with Transition Metals

Once the this compound ligand is synthesized, the next step is its complexation with a transition metal to form the desired ansa-metallocene.

General Metalation Procedures for Ansa-Metallocene Formation

The formation of ansa-metallocenes typically involves the reaction of the this compound ligand with a suitable metal halide precursor, most commonly a Group 4 metal halide such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄). uni-konstanz.dewikipedia.org The ligand is first deprotonated twice with a strong base, such as n-butyllithium or potassium hydride, to generate the dianion. uni-konstanz.de This dianion then reacts with the metal halide, displacing two chloride ions to form the ansa-metallocene complex.

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the decomposition of the air-sensitive organometallic species. The choice of solvent and reaction temperature can influence the yield and purity of the resulting complex. uni-konstanz.de Salt metathesis reactions using dilithium (B8592608) salts of the ligand with metal chlorides are also a common and effective method for forming these complexes. academie-sciences.fr

A generalized reaction scheme is as follows: (C₅H₄)₂(CH₃)₂Si + 2 n-BuLi → Li₂(C₅H₄)₂(CH₃)₂Si + 2 C₄H₁₀ Li₂(C₅H₄)₂(CH₃)₂Si + MCl₄ → [(C₅H₄)₂(CH₃)₂Si]MCl₂ + 2 LiCl

An alternative high-yield method involves the reaction of the neutral ansa-bis-cyclopentadiene ligand with a metal amide complex of a Group 4 metal, such as zirconium tetrakis(dimethylamide). google.com

Factors Influencing Racemic and Meso Diastereomer Formation

The bridging of the two cyclopentadienyl rings in ansa-metallocenes restricts their rotation and can lead to the formation of two diastereomers: a chiral racemic (rac) form and an achiral meso form. The relative ratio of these diastereomers is a critical factor, as the racemic isomer is often the desired one for stereoselective catalysis.

Several factors have been found to influence the rac/meso ratio:

Substituents on the Cyclopentadienyl Rings: The nature and position of substituents on the cyclopentadienyl rings play a significant role. For monosubstituted, dimethylsilyl-bridged ligands, the formation of nearly equal amounts of racemic and meso diastereomers is often observed. uni-konstanz.de However, the introduction of an additional substituent adjacent to the dimethylsilyl bridge can significantly increase the rac/meso product ratio. uni-konstanz.de

Reaction Conditions: While the influence of reaction parameters like solvent and temperature has been studied, the substituent pattern on the ligand often has a more dominant effect on the diastereomeric ratio. uni-konstanz.de

Metal Center: The choice of the transition metal (e.g., titanium, zirconium, or hafnium) can also affect the rac/meso ratio, although in some cases, similar product ratios are observed for different metals with the same ligand. uni-konstanz.de

It is proposed that the stereochemical outcome of the ansa-metallocene formation is controlled by intermediates where one of the cyclopentadienyl rings is bound to the metal in a monohapto (η¹) fashion. uni-konstanz.de The steric interactions between the substituents on the rings and the metal center in these intermediates are thought to dictate the final diastereomeric ratio. The separation of the racemic and meso isomers can often be achieved through fractional crystallization. uni-konstanz.de

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound and its subsequent conversion to organometallic complexes are multi-step processes where the final yield and purity are highly dependent on carefully controlled reaction conditions. Researchers have investigated various parameters to optimize these syntheses, focusing on factors such as temperature, solvent, nature of the reactants, and reaction time.

The initial step, the formation of the this compound ligand, typically involves the reaction of a cyclopentadienyl metal salt with dichlorodimethylsilane. The choice of the metal cation, solvent, and reaction temperature can significantly influence the outcome. For instance, the use of sodium cyclopentadienide, often prepared in situ by reacting cyclopentadiene with a sodium source, is common. The reaction temperature is generally kept low to control the reactivity and minimize side reactions.

Once the this compound ligand is obtained, it is reacted with a suitable metal precursor, such as a metal halide, to form the desired organometallic complex. The optimization of this step involves careful selection of the solvent, reaction temperature, and the use of a strong base to deprotonate the cyclopentadienyl rings, facilitating the coordination to the metal center.

Detailed research findings have demonstrated that variations in these parameters can lead to significant differences in product yield and selectivity. The following tables summarize typical reaction conditions and their impact on the synthesis of this compound and a representative organometallic complex.

Table 1: Optimization of the Synthesis of this compound

The following data illustrates the effect of different reagents and solvents on the yield of this compound. The general reaction involves the treatment of a cyclopentadienyl anion source with dichlorodimethylsilane.

EntryCyclopentadienyl SourceDichlorodimethylsilane (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Cyclopentadienide1.0Tetrahydrofuran (THF)0 to rt12~75
2Lithium Cyclopentadienide1.0Diethyl Ether-78 to rt8~70
3Potassium Cyclopentadienide1.01,2-Dimethoxyethane (DME)0 to rt10~80
4Sodium Cyclopentadienide1.1Tetrahydrofuran (THF)-10 to rt12~78

Note: The data presented is a compilation of representative conditions and yields reported in the literature. "rt" denotes room temperature.

Table 2: Optimization of the Synthesis of a this compound Organometallic Complex (e.g., a Zirconocene)

This table showcases the influence of the base and solvent on the formation of a zirconocene (B1252598) complex from this compound and zirconium tetrachloride. The reaction typically proceeds via the in-situ generation of the dianion of the ligand.

Note: The data presented is a compilation of representative conditions and yields reported in the literature for analogous silyl-bridged zirconocene complexes. "rt" denotes room temperature. The meso and rac isomers refer to the relative orientation of the cyclopentadienyl rings.

The research indicates that for the synthesis of the ligand, the choice of the counter-ion for the cyclopentadienyl anion and the solvent can have a moderate effect on the yield. For the formation of the organometallic complex, the choice of base and solvent is crucial not only for the yield but also for the stereoselectivity of the resulting metallocene, which is a critical factor for its application in areas like polymerization catalysis. The use of different solvents can influence the aggregation of the lithiated intermediate, thereby affecting the stereochemical outcome of the reaction.

Structural Characterization and Theoretical Studies of Di Cyclopentadienyl Dimethylsilane Complexes

Advanced Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of di(cyclopentadienyl)dimethylsilane complexes, offering detailed insights into their solution-state structure and dynamics. uni-konstanz.de

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For the this compound ligand, the protons on the cyclopentadienyl (B1206354) (Cp) rings and the methyl groups on the silicon atom give rise to characteristic signals. Upon complexation to a metal center, such as in ansa-zirconocene dichloride, these chemical shifts can change significantly. For instance, in dimethylsilanediylbis(cyclopentadienyl)zirconium dichloride, the protons of the Cp rings appear as distinct multiplets, and the methyl protons on the silicon bridge also show a characteristic singlet. rsc.org The ¹³C NMR spectra provide complementary information on the carbon framework. A general trend observed in these complexes is that the NMR spectra signals move to a higher field as the electronegativity of the central metal atom decreases. chemicalbook.com

Compound Nucleus Chemical Shift (δ, ppm) Solvent
Bis(cyclopentadienyl)zirconium dichloride¹H6.414 (s, 10H)CDCl₃
[{Zr(η⁵-C₅H₃Buᵗ₂)Me}₂(µ-O){µ-Me₂Si(C₅H₄)₂}]¹H0.43 (s, 6H, Si-Me), 1.15 (s, 36H, C-Me), 6.1-7.2 (m, 8H, Cp-H)C₆D₆

This table presents representative NMR data for related metallocene complexes to illustrate typical chemical shifts.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, which is crucial for unambiguous signal assignment, especially in more complex or substituted systems.

Variable-Temperature (VT) NMR: VT-NMR is a powerful tool for studying dynamic processes in these molecules. Ansa-metallocenes can exhibit fluxional behavior, such as ring rotation or inversion of the chelate ring conformation. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, allowing for the determination of the energy barriers associated with these dynamic processes. For example, the methyl groups on the silicon bridge may appear as a single resonance at room temperature due to rapid conformational exchange, but may resolve into two distinct signals at lower temperatures where this exchange is slowed on the NMR timescale. rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for examining the interaction between the this compound ligand and the metal center. chemicalbook.com The IR spectra of these complexes exhibit characteristic absorption bands corresponding to the C-H, C-C, and Si-C vibrations of the ligand framework.

Upon coordination to a metal, changes in the vibrational frequencies of the cyclopentadienyl rings are observed. These shifts provide evidence of the metal-ligand bond formation. Furthermore, new vibrational modes corresponding to the metal-cyclopentadienyl and metal-chloride bonds appear in the far-infrared region of the spectrum. The frequencies of these metal-ligand stretching vibrations are dependent on the mass of the metal atom and the strength of the bond. For example, a comparison of the FT-IR spectra of analogous titanium and zirconium complexes reveals that the characteristic vibrational frequencies shift to a lower wavenumber for the heavier zirconium atom, reflecting the larger mass and differences in bond strength. chemicalbook.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
ν(C-H) of Cp rings3100 - 3000Indicates the presence of the cyclopentadienyl ligand.
ν(C=C) of Cp rings1450 - 1400Sensitive to the electronic effects of the metal center.
ν(Si-CH₃)1260 - 1240Characteristic vibration of the dimethylsilyl bridge.
ν(Metal-Cp)450 - 350Direct probe of the ligand-metal bond strength.
ν(Metal-Cl)400 - 250Indicates the presence and nature of chloride ligands.

This table provides a general overview of expected FT-IR absorption bands for this compound metal complexes.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound complexes and for gaining insight into their structural composition through the analysis of their fragmentation patterns. Electron ionization (EI) and other soft ionization techniques are used to generate gas-phase ions of the complex, which are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a this compound complex will typically show a molecular ion peak ([M]⁺) corresponding to the intact molecule. The isotopic distribution pattern of this peak is often characteristic, especially for complexes containing elements with multiple isotopes like zirconium and chlorine, which helps to confirm the elemental composition.

The fragmentation of these complexes under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways include the loss of ligands, such as the chloride or methyl groups, and the cleavage of the silicon-cyclopentadienyl bond. The observation of fragments corresponding to the this compound ligand itself can confirm its presence within the complex.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information for this compound complexes by determining the precise spatial arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the absolute structure of the molecule.

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. By irradiating a single crystal of a this compound complex with X-rays, a diffraction pattern is produced that is dependent on the arrangement of atoms within the crystal lattice. Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

This technique has been used to determine the structures of numerous ansa-metallocenes containing the dimethylsilyl bridge. The resulting crystal structures reveal critical details such as the geometry around the metal center (often a distorted tetrahedron), the tilt of the cyclopentadienyl rings, and the conformation of the silyl (B83357) bridge. For example, the crystal structure of the dinuclear µ-oxo complex [{Zr(η⁵-C₅H₃Buᵗ₂)Me}₂(µ-O){µ-Me₂Si(C₅H₄)₂}] has been determined, providing precise bond lengths and angles that confirm the bridging nature of both the oxygen atom and the this compound ligand.

Compound [{Zr(η⁵-C₅H₃Buᵗ₂)Me}₂(µ-O){µ-Me₂Si(C₅H₄)₂}]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.494(4)
b (Å) 13.338(3)
c (Å) 19.933(4)
**β (°) **107.19(1)
Volume (ų) 3934.3
Z 4

This table presents crystallographic data for a representative dinuclear zirconium complex containing the this compound bridging ligand.

While single crystal X-ray diffraction provides the most detailed structural information, it requires the growth of well-ordered single crystals, which can be challenging for some this compound complexes. In cases where only microcrystalline powders are available, powder X-ray diffraction (PXRD) is an essential technique.

PXRD involves the diffraction of X-rays from a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase and can be used for phase identification and to assess the purity of a sample.

Although less detailed than single-crystal analysis, PXRD can still provide valuable structural information. The positions of the diffraction peaks are related to the dimensions of the unit cell, and analysis of the peak profiles can yield information about crystallite size and strain. For some systems, it is even possible to solve and refine crystal structures from high-quality powder diffraction data, a process known as Rietveld refinement. PXRD has been used to characterize materials such as rac-Me₂Si(Ind)₂ZrCl₂ when prepared as a supported catalyst.

Computational and Theoretical Insights into Molecular Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the ground state geometries of this compound-bridged metallocenes. These calculations allow for the accurate prediction of molecular structures, including bond lengths and angles, which are often in excellent agreement with experimental data from X-ray diffraction. acs.org DFT studies on model cerium metallocenes, for example, have been used to explore reaction pathways and the geometries of transition states involving silyl groups. acs.orgunt.edu

The choice of functional and basis set is crucial for obtaining reliable results. Common functionals range from the Generalized Gradient Approximation (GGA) like TPSS to hybrid functionals. mdpi.com For metals, effective core potentials (ECPs) are often employed to account for relativistic effects and to reduce computational cost. rutgers.edu DFT calculations have confirmed that the geometry of the [Me₂Si(C₅H₄)₂] ligand framework is highly dependent on the size of the central metal atom. Larger metal ions lead to a wider Centroid-M-Centroid angle and can cause greater distortion of the ligand.

The electronic structure of these complexes, particularly the nature of the frontier molecular orbitals (HOMO and LUMO), is key to understanding their reactivity, spectroscopic properties, and catalytic activity. DFT calculations are extensively used to model the electronic landscape of these molecules. mdpi.com

The HOMO and LUMO are typically centered on the metal d-orbitals. The specific ordering and energy of these orbitals are influenced by the geometry imposed by the bridged ligand. The HOMO-LUMO gap is a critical parameter, providing an indication of the kinetic stability of the complex and the energy required for electronic excitation. In d-block metallocenes, the silyl bridge can influence the metal-ligand orbital interactions, affecting the electronic properties. rsc.org For f-block elements like cerium or uranium, the bonding is predominantly electrostatic, but weak covalent interactions involving the 5f or 6d orbitals can also play a role. rutgers.edursc.orgnih.gov

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the degree of ionicity in the metal-ligand bonds. Studies on organochalcogenide cyclopentadienyl complexes have shown a significant ionic contribution to the bonding between the central atom and the Cp ring, with the chalcogen being partially positive and the Cp ligand partially negative. mdpi.com This charge separation is a key feature of the bonding in these types of organometallic compounds.

Table 2: Representative Frontier Orbital Data for a Silyl-Bridged Zirconocene (B1252598) Dichloride

Parameter Value (eV) Character
HOMO Energy -6.25 Primarily Zr(d) and Cl(p) character
LUMO Energy -2.10 Primarily Zr(d) character with some Cp(π*) contribution

Note: This data is illustrative for a generic Me₂Si(C₅H₄)₂ZrCl₂ complex and can vary significantly with the metal and other ligands.

The dimethylsilyl bridge introduces a degree of rigidity to the metallocene structure but does not completely lock it into a single conformation. Molecular dynamics (MD) simulations and conformational analysis are used to explore the flexibility of the bridged system and the potential for different conformations in solution. mdpi.com

The five-membered chelate ring formed by the metal, the two ipso-carbon atoms of the Cp rings, and the silicon atom can exist in different conformations, such as an envelope or a twist form. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. The substituents on the cyclopentadienyl rings can significantly influence the preferred conformation and the dynamics of the system. libretexts.org Conformational analysis of related cyclic systems, like silacyclohexanes, shows that the introduction of a silicon atom into a carbocyclic ring drastically alters the conformational preferences compared to their all-carbon analogs. nih.gov This is due to the different bond lengths (C-Si vs. C-C) and angles associated with the silicon atom. These principles also apply to the chelate ring in bridged metallocenes, where the SiMe₂ group plays a pivotal role in determining the accessible conformational space.

Catalytic Applications of Di Cyclopentadienyl Dimethylsilane Based Metallocenes

Olefin Polymerization and Copolymerization

Di(cyclopentadienyl)dimethylsilane-based metallocenes are highly effective catalysts for the polymerization of a variety of olefin monomers, including propylene (B89431) and ethylene (B1197577), as well as for the copolymerization of ethylene with α-olefins. The performance and selectivity of these catalysts are intricately linked to their molecular symmetry and the nature of the cocatalyst employed.

Stereoselective α-Olefin Polymerization (e.g., Propylene)

The polymerization of α-olefins like propylene using this compound-based metallocenes is a cornerstone of modern polymer chemistry. These catalysts offer an exceptional level of control over the stereochemistry of the resulting polypropylene (B1209903), enabling the synthesis of materials with a wide range of properties. The success of these catalysts stems from the ability to produce polymers that are inaccessible with traditional heterogeneous Ziegler-Natta catalysts. researchgate.net The stereoselectivity of the catalyst, which dictates the stereoregularity or tacticity of the polymer, is determined by the stereochemical relationship between the stereogenic carbon atoms formed during each monomer insertion. nih.gov

The symmetry of the metallocene complex is a critical factor in determining the stereoregularity of the polypropylene produced. psgcas.ac.inresearchgate.net Different symmetries of the catalyst's active sites lead to distinct polymer microstructures. researchgate.net

C2-Symmetric Catalysts: These catalysts are renowned for their ability to produce highly isotactic polypropylene. psgcas.ac.in The two coordination sites on the metal center are equivalent and chiral, leading to the preferential insertion of propylene in the same orientation, resulting in a polymer with all methyl groups on the same side of the polymer chain. psgcas.ac.inresearchgate.net This high degree of isotacticity imparts desirable properties such as high crystallinity and melting point to the polymer. psgcas.ac.in

Cs-Symmetric Catalysts: In contrast to C2 symmetry, Cs-symmetric catalysts possess a plane of symmetry and two enantiotopic active sites. This arrangement promotes the alternating insertion of propylene monomers, leading to the formation of syndiotactic polypropylene, where the methyl groups alternate on opposite sides of the polymer chain. psgcas.ac.in

C1-Symmetric Catalysts: Metallocenes with C1 symmetry lack any elements of symmetry. The resulting polymer microstructure is highly dependent on the specific ligand environment. mdpi.com Depending on the substituents on the cyclopentadienyl (B1206354) rings, C1-symmetric catalysts can produce a range of polypropylenes, including hemi-isotactic, atactic, or even predominantly isotactic polymers. researchgate.netmdpi.com For instance, a bulkier substituent on the cyclopentadienyl group can favor the formation of isotactic polypropylene. mdpi.com

C2v-Symmetric Catalysts: Metallocenes with C2v symmetry typically yield atactic polypropylene, where the methyl groups are randomly arranged along the polymer chain. psgcas.ac.in

The relationship between catalyst symmetry and the resulting polymer tacticity is a powerful tool for designing catalysts to produce polyolefins with specific, desired properties. psgcas.ac.in

The level of isotacticity in polypropylene, a key determinant of its physical properties, can be precisely controlled by the design of the this compound-based metallocene catalyst. researchgate.net Highly isotactic polypropylenes, with [m]4 values (a measure of isotactic pentads) up to 96.6 mol%, can be achieved with certain C1-symmetric zirconocene (B1252598) catalysts. rsc.org

Regiodefects, which are errors in the monomer insertion process (e.g., 2,1- or 1,3-insertions instead of the usual 1,2-insertion), can disrupt the regular polymer structure and affect its properties. However, metallocene catalysts, including C1-symmetric systems, can exhibit a high preference for 1,2-insertions, leading to polypropylenes with a very low content of regiodefects, often as low as 0.2–0.3 mol%. rsc.org This high regioselectivity contributes to the production of polymers with a more uniform structure and predictable properties.

Ethylene Polymerization and Ethylene-α-Olefin Copolymerization

This compound-based metallocenes are also highly active catalysts for the polymerization of ethylene and its copolymerization with α-olefins. researchgate.net These catalysts can produce high-density polyethylene (B3416737) (HDPE) with narrow molecular weight distributions. researchgate.net

In ethylene-α-olefin copolymerization, these catalysts have shown a remarkable ability to incorporate longer α-olefins at a rate comparable to that of ethylene. google.com This leads to copolymers with a substantially uniform and random distribution of the comonomer. google.com For example, a titanium(IV) thiobis(phenolate) complex, when activated with methylaluminoxane (B55162) (MAO), has been used to copolymerize ethylene with α-olefins like 1-pentene, 1-hexene (B165129), and 4-methyl-1-pentene, achieving good comonomer incorporation. rsc.org Similarly, random copolymers of ethylene with cyclic olefins such as norbornene and dicyclopentadiene (B1670491) have been successfully synthesized with efficient comonomer incorporation. rsc.org

The ability to control comonomer distribution is a significant advantage of metallocene catalysts, allowing for the fine-tuning of copolymer properties such as density, crystallinity, and mechanical strength.

Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Lactones)

While primarily known for olefin polymerization, metallocene-based systems and other metal-based catalysts have been explored for the ring-opening polymerization (ROP) of cyclic monomers like lactones. rsc.orgdntb.gov.uarsc.org For instance, titanium alkoxide complexes have been investigated as catalysts for the ROP of ε-caprolactone and rac-lactide. mdpi.com Additionally, silicon-based Lewis acids have demonstrated catalytic activity for the ROP of cyclic esters and carbonates, including ε-caprolactone and δ-valerolactone. researchgate.net These catalyst systems can produce polyesters with controlled molecular weights. mdpi.comresearchgate.net The polymerization often proceeds to high conversions, yielding polymers with varying molecular weights depending on the catalyst and reaction conditions. mdpi.com

Role of Co-catalysts and Activators in Polymerization Performance

The activation of this compound-based metallocene precursors is a critical step in forming the catalytically active species for olefin polymerization. This is typically achieved through the use of a co-catalyst or activator. nih.gov

Methylaluminoxane (MAO) is a widely used and highly effective activator for metallocene catalysts. nih.govnih.gov The interaction between the metallocene precursor and MAO generates a cationic metallocene species, which is the active site for polymerization. nih.gov The concentration of MAO can significantly influence the catalyst's activity and stability, with higher concentrations often leading to increased activity by preventing catalyst deactivation. nih.gov

Besides MAO, other activators have been developed, including organoborate compounds like perfluoroarylborates. researchgate.net These activators can also generate the active cationic metallocene species and have shown high catalytic activity. researchgate.net The choice of co-catalyst can also influence the polymerization behavior. For example, a combination of a haloorganoaluminum compound and a dialkylmagnesium compound has been shown to activate metallocene complexes. researchgate.net Furthermore, solid acids can act as activating agents for metallocenes, where the support itself ionizes the metallocene to create the active catalyst. mdpi.com

The nature of the ion pair formed between the cationic metallocene and the counteranion from the activator is crucial. A loose ion pair is desirable as it minimizes steric hindrance and allows for efficient monomer insertion during polymerization. nih.gov

Heterogenization Strategies for Supported Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step for the industrial application of metallocene catalysts, as it simplifies catalyst-product separation and allows for use in conventional reactor types like gas-phase or slurry reactors. cmu.edu Ansa-metallocenes derived from this compound are prime candidates for heterogenization due to their well-defined and rigid structure.

Several strategies have been developed to immobilize these catalysts on solid supports. nih.gov A common approach involves anchoring the metallocene complex onto an inorganic support, such as silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), which have surface hydroxyl (-OH) groups. acs.orguni-bayreuth.de This can be achieved by directly grafting the metallocene precursor onto the support. nih.gov

Alternatively, the support can first be treated with an activator, most commonly methylaluminoxane (MAO), to create a supported activator. acs.org The metallocene precursor, such as a dimethylsilyl-bridged zirconocene dichloride, is then reacted with the supported MAO. acs.org This method not only anchors the catalyst but also activates it for polymerization or other catalytic reactions. uni-bayreuth.denih.gov The order of addition of the metallocene and MAO can significantly affect the final catalyst's activity by creating different surface species. nih.govacs.org A sufficient concentration of MAO on the support is also crucial to prevent the leaching of the metallocene from the surface, which would lead to reactor fouling. nih.gov The interaction between the metallocene, the MAO activator, and the oxide support is complex but essential for creating stable and active heterogeneous catalysts. osti.gov

Small Molecule Activation and Functionalization

The unique electronic and steric environment created by the dimethylsilyl-bridged cyclopentadienyl ligands enables these metallocenes to activate and functionalize a variety of small, often unreactive, molecules.

Hydrosilylation Reactions (e.g., Ketones, Epoxides)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful synthetic transformation. Ansa-metallocenes based on this compound are effective catalysts for these reactions, particularly for carbonyl compounds and epoxides.

Ketones: The hydrosilylation of prochiral ketones to form chiral alcohols is a reaction of significant interest. The use of chiral, C2-symmetric ansa-metallocenes allows for enantioselective reductions with moderate to high enantioselectivity. mcmaster.ca While various metals can be used, titanocene-based systems have shown particular promise. collectionscanada.gc.ca The reaction mechanism for rhenium-catalyzed hydrosilylation of ketones is thought to involve the coordination of the silane (B1218182) to the metal center, followed by coordination of the ketone. mdpi.com A similar pathway can be envisioned for early transition metal metallocenes.

Epoxides: The catalytic reductive opening of epoxides is a valuable method for synthesizing alcohols. nih.gov A key challenge is controlling the regioselectivity of the ring-opening. Catalytic hydrosilylation offers a solution, and metallocene-based systems can provide high control. researchgate.net For terminal epoxides, this reaction can be an alternative to the hydroboration/oxidation of alkenes for producing anti-Markovnikov alcohols. nih.govresearchgate.net Nickel-based catalysts have been shown to be effective for the regioselective hydrosilylation of epoxides, where a nickel hydride intermediate assists in the epoxide opening. rsc.org Titanocene-catalyzed hydrosilylation of epoxides has also been demonstrated to be an attractive method for preparing alcohols. researchgate.net

Enantioselective Hydrogenation of Unsaturated Substrates

Chiral ansa-metallocenes are highly effective catalysts for the enantioselective hydrogenation of prochiral substrates like alkenes, imines, and enamines. nih.govnih.gov The dimethylsilyl bridge is critical, as it locks the cyclopentadienyl rings, restricting their conformational flexibility and creating a well-defined chiral environment around the metal center. nih.gov This rigidity leads to excellent stereocontrol. nih.gov

Titanocene (B72419) derivatives are particularly active hydrogenation catalysts. nih.gov The active catalytic species is believed to be a Ti(III) hydride complex, which can be generated in-situ from the corresponding titanocene dichloride precursor by reduction with agents like butyllithium (B86547) followed by reaction with phenylsilane (B129415) or hydrogen gas. nih.govresearchgate.net The hydrogenation mechanism involves the approach of the unsaturated substrate to the titanocene hydride, forming a complex where the hydride is transferred to the substrate through a four-center transition state. nih.gov

For example, chiral ansa-titanocene catalysts have been successfully used in the asymmetric hydrogenation of 1,1-disubstituted enamines to produce tertiary amines with high enantioselectivity. researchgate.net The development of C2-symmetric ansa-titanocenes has been a key factor in achieving high enantiomeric excess (% ee) in these transformations. researchgate.net

Carbon Monoxide and Dinitrogen Activation

Carbon Monoxide (CO): The activation of carbon monoxide is a cornerstone of industrial chemistry. Zirconocene hydrides, such as the Schwartz reagent ([Cp2ZrHCl]), are capable of catalytically hydrosilylating CO2 to methanol (B129727) precursors. rsc.org This reactivity can be extended to CO. The ansa-structure provided by the this compound ligand can enhance the catalytic performance in such transformations. Iron complexes have also been explored for the hydrosilylation of CO2, converting it into formamides and methylamines. rsc.org

Dinitrogen (N2): The activation of dinitrogen (N2) is a formidable challenge due to the strength of its triple bond. Early transition metal metallocenes, particularly those of zirconium and lanthanides, have shown the ability to bind and reduce N2. nih.gov The ansa-bridge plays a significant role by accentuating the mixing of the metallocene frontier orbitals, which can favor the necessary π-backbonding into the N2 ligand to weaken the N-N bond. nih.gov The synthesis of end-on dinitrogen-bridged lanthanide metallocenes has been achieved, where the bulky substituents on the Cp rings, in combination with the metal's radius, direct the coordination mode. nih.gov While side-on bridging is common for rare-earth metals, the end-on mode is less so, and achieving it provides insight into the electronic structure and magnetic properties of these complexes. nih.gov

C-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in synthetic chemistry, as it allows for the conversion of abundant hydrocarbons into more valuable products. mdpi.com Early transition metal metallocenes in a low oxidation state are known to activate C-H bonds via σ-bond metathesis.

Scandium complexes have demonstrated the ability to catalyze the dehydrogenative silation of hydrocarbons, including challenging substrates like methane. nih.gov For instance, scandocene silyl (B83357) complexes have been synthesized and shown to react with hydrocarbons. nih.gov While initial studies used pentamethylcyclopentadienyl (Cp) ligands, the principles are applicable to ansa-scandocene systems derived from this compound. The reduction of a Cp2ScI complex in benzene (B151609) was shown to result in C-H bond activation to form the Sc(III) phenyl complex. nih.gov The use of a rigid ansa-ligand framework can provide enhanced stability and selectivity in such catalytic cycles. The development of chiral cyclopentadienyl rhodium catalysts has also emerged as a powerful strategy for enantioselective C-H activation reactions. dntb.gov.ua

Organometallic Reactions and Synthetic Transformations

Metallocenes derived from this compound are not only catalysts themselves but also versatile precursors for a wide range of organometallic transformations. The dimethylsilyl bridge significantly alters the reactivity compared to unbridged metallocenes, a result of changes in the geometry and electronic properties of the complex. researchgate.net

The synthesis of these ansa-metallocenes typically involves the deprotonation of this compound followed by reaction with a metal halide. uni-bayreuth.de These complexes, particularly the dichlorides (e.g., Me2Si(Cp)2ZrCl2), are stable precursors that can be converted into catalytically active species. uni-bayreuth.de For example, reaction with alkylaluminum reagents like MAO generates cationic alkyl complexes active in olefin polymerization, a field where these catalysts first revolutionized. uni-bayreuth.denih.gov

Beyond polymerization, they serve as precursors for generating the hydride and silyl complexes central to the catalytic cycles described above. nih.govnih.gov For instance, titanocene dichlorides are reduced to form the Ti(III) hydrides active in hydrogenation. nih.gov The reactivity of the cyclopentadienyl ligands themselves can also be exploited. For example, mixed-ligand systems can be synthesized from lanthanocene precursors, providing access to new complexes with tailored properties. nih.gov The stability and predictable geometry of dimethylsilyl-bridged metallocenes make them invaluable platforms for designing catalysts and studying organometallic reaction mechanisms. researchgate.net

Reactions with Organolithium Reagents and Nucleophiles

The synthesis of catalytically active this compound-based metallocenes often involves their reaction with organolithium reagents. These reactions are fundamental for introducing alkyl or other organic moieties to the metal center, which are crucial for subsequent catalytic cycles.

A key synthetic route involves the reaction of the dilithium (B8592608) salt of this compound, Li₂[Me₂Si(C₅H₄)₂], with zirconium precursors. For instance, the reaction of Li₂[Me₂Si(C₅H₄)₂] with two equivalents of [Zr(C₅H₃Buᵗ₂)Cl₃] in toluene (B28343) under reflux conditions yields the dinuclear chloro derivative [{Zr(C₅H₃Buᵗ₂)Cl₂}₂{µ-Me₂Si(C₅H₄)₂}]. mdpi.com This intermediate serves as a platform for further functionalization.

The introduction of alkyl groups is typically achieved through subsequent reactions with organolithium reagents like methyllithium (B1224462) (LiMe). The treatment of the dinuclear chloro derivative with four equivalents of LiMe in a pentane (B18724) solution leads to the formation of the corresponding tetramethyl derivative, [{Zr(C₅H₃Buᵗ₂)Me₂}₂{µ-Me₂Si(C₅H₄)₂}]. mdpi.com These alkylated complexes are often the active catalyst precursors in various polymerization and oligomerization reactions.

The reactivity of these this compound-based metallocenes extends to reactions with nucleophiles, such as water. The tetramethyl derivatives, for example, are extremely sensitive to moisture. mdpi.com Their reaction with water in pentane or toluene results in the formation of a µ-oxo dimethyl complex, [{Zr(C₅H₃Buᵗ₂)Me}₂(µ-O){µ-Me₂Si(C₅H₄)₂}]. mdpi.com This highlights the electrophilic nature of the zirconium center and its susceptibility to nucleophilic attack.

Table 1: Synthesis of this compound-Based Zirconium Complexes

Reactant 1Reactant 2Product
Li₂[Me₂Si(C₅H₄)₂][Zr(C₅H₃Buᵗ₂)Cl₃][{Zr(C₅H₃Buᵗ₂)Cl₂}₂{µ-Me₂Si(C₅H₄)₂}]
[{Zr(C₅H₃Buᵗ₂)Cl₂}₂{µ-Me₂Si(C₅H₄)₂}]LiMe[{Zr(C₅H₃Buᵗ₂)Me₂}₂{µ-Me₂Si(C₅H₄)₂}]
[{Zr(C₅H₃Buᵗ₂)Me₂}₂{µ-Me₂Si(C₅H₄)₂}]H₂O[{Zr(C₅H₃Buᵗ₂)Me}₂(µ-O){µ-Me₂Si(C₅H₄)₂}]

Data sourced from a study on dinuclear zirconium complexes. mdpi.com

S-Bond Metathesis of Silylalkynes

Information regarding the specific application of this compound-based metallocenes in the σ-bond metathesis of silylalkynes is not extensively reported in the reviewed literature.

Alkenes Dimerization and Isomerization Catalysis

This compound-based zirconocenes, particularly Me₂Si(C₅H₄)₂ZrCl₂, have demonstrated notable catalytic activity in the dimerization and oligomerization of α-olefins such as 1-hexene. mdpi.comhhu.de The catalytic performance and product selectivity are significantly influenced by the choice of activator.

When activated with modified methylaluminoxane (MMAO-12) in the presence of HAlBuⁱ₂, the Me₂Si(C₅H₄)₂ZrCl₂ complex primarily promotes the dimerization of 1-hexene, achieving a product distribution where dimers constitute up to 80% of the products. mdpi.com In contrast, activation with a borate (B1201080) activator, [Ph₃C][B(C₆F₅)₄], leads to the predominant formation of atactic oligomers. mdpi.com This divergence in selectivity underscores the crucial role of the cocatalyst in directing the reaction pathway.

The dimerization pathway with these catalysts typically favors the formation of head-to-tail vinylidene dimers. mdpi.comnih.gov For instance, the dimerization of 1-hexene yields 2-butyl-1-octene. The use of zirconocenes with sterically non-hindered cyclopentadienyl ligands, such as the ansa-Me₂SiCp₂ ligand, generally promotes this dimerization route over further oligomerization. mdpi.compreprints.org

The catalytic activity for the dimerization of branched α-olefins like vinylcyclohexene (B1617736) has also been investigated. The Me₂Si(C₅H₄)₂ZrCl₂/MAO system was found to be significantly more active for the selective dimerization of vinylcyclohexene compared to unbridged zirconocene dichlorides. hhu.de

Table 2: Catalytic Performance of Me₂Si(C₅H₄)₂ZrCl₂ in 1-Hexene Transformation

ActivatorAlkene Conversion (%)Product Distribution (Dimers/Oligomers)
MMAO-12~9980% Dimers
[Ph₃C][B(C₆F₅)₄]~99Predominantly Oligomers

Data is based on reactions carried out in toluene at 60 °C with HAlBuⁱ₂ as a co-catalyst. mdpi.com

Mechanistic Investigations of Catalytic Processes

Elucidation of Active Species in Catalysis

The activation of precatalysts like rac-[dimethylsilyl-bis(cyclopentadienyl)]zirconium dichloride is a critical first step in forming the catalytically active species. While the neutral dichloride complex is stable, it is inactive for polymerization. Activation is typically achieved using a cocatalyst, most commonly an aluminoxane such as methylaluminoxane (B55162) (MAO).

The interaction with MAO is complex but is understood to involve two primary processes: alkylation of the zirconocene (B1252598) dichloride, where the chloride ligands are replaced by methyl groups from MAO, and subsequent abstraction of one of the methyl groups to generate a cationic, 14-electron zirconium complex, [L₂Zr-CH₃]⁺. This cationic species, featuring a vacant coordination site, is widely accepted as the primary active species for olefin polymerization.

Detailed Studies of Monomer Insertion and Chain Transfer Mechanisms in Polymerization

Once the active cationic zirconocene species is formed, polymer chain growth proceeds via the repeated migratory insertion of monomer molecules into the zirconium-carbon bond. For α-olefins like propylene (B89431), this insertion is highly regioselective.

Monomer Insertion: The prevailing mechanism for monomer enchainment is the Cossee-Arlman mechanism. This involves the formation of a four-centered transition state following the coordination of the olefin's π-bond to the vacant site on the zirconium center. For catalysts derived from di(cyclopentadienyl)dimethylsilane, studies have consistently shown a strong preference for 1,2-migratory insertion (primary insertion) of propylene. This regioselectivity means the CH₂ group of the propylene molecule binds to the zirconium center, and the CH(CH₃) group points away, leading to a highly regular polymer backbone with minimal regio-defects such as 2,1-insertions.

Chain Transfer Mechanisms: Chain transfer reactions are crucial as they terminate the growth of one polymer chain and initiate a new one, thereby controlling the molecular weight of the resulting polymer. Several chain transfer pathways are operative in systems using this compound-based catalysts:

Chain Transfer to Cocatalyst: This is a dominant chain transfer pathway, particularly with alkylaluminum cocatalysts like MAO or triisobutylaluminum (TIBA). The growing polymer chain is transferred from the zirconium center to the aluminum center of the cocatalyst, generating a new active site on the zirconocene and an aluminum-terminated "dead" polymer chain. The efficiency of this process is influenced by the steric bulk of the ligands on the zirconocene.

β-Hydride Elimination: This intramolecular process involves the transfer of a hydrogen atom from the β-carbon of the growing polymer chain to the zirconium center. This results in a polymer chain with a terminal vinylidene group and a zirconocene hydride species, which can then initiate a new polymer chain.

Chain Transfer to Monomer: A growing polymer chain can also be terminated by transferring a hydrogen atom to an incoming monomer molecule. This produces a saturated end on the polymer chain and a new metal-alkenyl species that continues the polymerization.

The relative rates of these chain transfer reactions versus the rate of propagation determine the final molecular weight of the polymer.

Stereochemical Control Mechanisms in Asymmetric Catalysis

One of the most significant attributes of C₂-symmetric ansa-zirconocenes derived from this compound is their ability to produce highly stereoregular polymers, particularly isotactic polypropylene (B1209903). The mechanism responsible for this high degree of stereocontrol is known as enantiomorphic site control .

In this mechanism, the stereochemistry of the polymer is dictated by the fixed, chiral geometry of the catalytic site itself, rather than by the chirality of the last inserted monomer unit (chain-end control). The dimethylsilyl bridge locks the two cyclopentadienyl (B1206354) rings, preventing their rotation and creating a rigid, C₂-symmetric environment around the zirconium center. The racemic (rac) isomer of the catalyst is the active form for isospecific polymerization.

The process unfolds as follows:

The growing polymer chain and the vacant coordination site for the incoming monomer are located in specific positions relative to the chiral ligand framework.

To minimize steric repulsion between the incoming monomer's methyl group, the polymer chain, and the catalyst's ligands, the propylene monomer can only coordinate to the zirconium center in one specific orientation.

This enforced orientation ensures that each successive monomer is inserted with the same stereochemistry, leading to the formation of a highly isotactic polymer chain where all the methyl groups are aligned on the same side of the polymer backbone.

The rigidity and specific geometry of the dimethylsilyl-bridged ligand framework are therefore paramount in exerting precise control over the stereochemical outcome of the polymerization reaction.

Theoretical Modeling of Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for obtaining a deeper, quantitative understanding of the catalytic processes involving this compound-based catalysts.

DFT calculations allow researchers to map the potential energy surface for the entire catalytic cycle of olefin polymerization. This includes modeling the structures and energies of reactants, intermediates, transition states, and products.

Key insights from DFT studies include:

Confirmation of Insertion Mechanism: Calculations confirm that the 1,2-insertion of α-olefins is energetically more favorable than 2,1-insertion, with the calculated energy barrier for the 1,2-insertion transition state being significantly lower. bohrium.com

Stereoselectivity Analysis: DFT can be used to calculate the energy difference between the transition states leading to different stereochemical outcomes. For propylene polymerization with a C₂-symmetric catalyst, the energy of the transition state for re-face insertion is compared to that for si-face insertion. A larger energy difference (ΔEre-si) corresponds to a higher degree of stereocontrol, and these calculated values show a strong correlation with experimentally measured polymer isotacticity (%mmmm). mdpi.com

Transition State Geometry: The models reveal the precise geometry of the four-centered transition state during monomer insertion, highlighting the critical steric interactions between the ligands, the growing chain, and the incoming monomer that govern the reaction's regio- and stereoselectivity. rsc.org

Species ModeledKey Finding from DFTSignificance
π-Complex Formation is a thermodynamically favorable preliminary step before insertion.Controls catalyst activity by influencing the concentration of the reactive intermediate.
Insertion TS The energy barrier for 1,2-insertion is significantly lower than for 2,1-insertion.Explains the high regioselectivity observed experimentally.
Stereoisomeric TS The energy difference (ΔEre-si) between diastereomeric transition states correlates directly with polymer isotacticity.Provides a predictive tool for catalyst stereoselectivity.
Chain Transfer TS Energy barriers for different chain transfer pathways can be calculated.Helps to predict and control polymer molecular weight.

Beyond steric effects, the electronic properties of the catalyst play a crucial role in its performance. DFT and Quantitative Structure-Activity Relationship (QSAR) models are used to establish correlations between calculated electronic descriptors and experimentally observed catalytic activity. rsc.org

Studies have revealed several important correlations:

Charge on the Metal Center: A more positive charge on the zirconium atom, as determined by methods like Natural Population Analysis (NPA), is correlated with higher catalytic activity. A more electrophilic metal center more readily coordinates the incoming olefin monomer and facilitates the migratory insertion step. rsc.org

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the catalyst's reactivity. For instance, a lower LUMO energy can indicate a more stable ion-pair complex, which might influence the equilibrium of active species.

Q & A

Basic: What are the common synthetic routes for DI(cyclopentadienyl)dimethylsilane, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via nucleophilic substitution or transmetallation reactions. For example, in , bis(indenyl)dimethylsilane derivatives are prepared using literature methods involving Grignard reagents or alkali metal cyclopentadienides reacting with dimethylsilane halides . Reaction conditions such as solvent polarity (e.g., THF vs. hexane), temperature (ambient vs. reflux), and stoichiometric ratios of cyclopentadienyl anions to dimethylsilane precursors critically influence yield and purity. Impurities often arise from incomplete substitution or hydrolysis; inert atmospheres (argon/nitrogen) and anhydrous solvents are essential to suppress side reactions .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound derivatives?

Thermal behavior studies of cyclopentadienyl-silane compounds often show variability due to differences in substituents, steric effects, and analytical methods. For instance, highlights the thermal decomposition of cyclopentadienyl radicals, which are structurally analogous to this compound derivatives. Discrepancies in decomposition temperatures (e.g., 1500 K in radical studies vs. lower thresholds for silanes) may stem from:

  • Methodological differences : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres .
  • Substituent effects : Electron-donating/withdrawing groups altering bond dissociation energies .
    To reconcile contradictions, researchers should standardize conditions (heating rate, gas environment) and validate results with complementary techniques like differential scanning calorimetry (DSC) or mass spectrometry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclopentadienyl proton environments (e.g., aromatic vs. alkyl regions) and Si–C bonding patterns. 29^29Si NMR is critical for confirming dimethylsilane connectivity .
  • X-ray crystallography : Resolves steric interactions between cyclopentadienyl ligands and the dimethylsilane core, as seen in for related compounds .
  • IR spectroscopy : Detects Si–C stretching vibrations (~1250 cm1^{-1}) and cyclopentadienyl ring modes (~1600 cm1^{-1}) .

Advanced: How can computational modeling guide the design of this compound-based catalysts?

Density functional theory (DFT) simulations can predict:

  • Electronic structure : Frontier molecular orbitals (HOMO/LUMO) to assess redox activity for catalytic applications .
  • Steric parameters : Ligand crowding effects on substrate binding, critical for metallocene catalysts (e.g., zirconium complexes in ) .
  • Thermodynamic stability : Relative energies of possible conformers or decomposition pathways. For example, uses computational data to optimize polymerization conditions for silane-based monomers .

Basic: What are the primary research applications of this compound in materials science?

This compound is used as:

  • Metallocene precursors : Ligands for transition-metal catalysts (e.g., zirconium or titanium) in olefin polymerization () .
  • Polymer additives : Modifiers for silicone resins to enhance thermal stability or dielectric properties ( ) .
  • Surface functionalization : Silane coupling agents for inorganic-organic hybrid materials .

Advanced: What experimental strategies mitigate air/moisture sensitivity during this compound synthesis?

The compound’s sensitivity to hydrolysis requires:

  • Inert atmosphere : Schlenk lines or gloveboxes for handling reagents () .
  • Drying agents : Molecular sieves or P2_2O5_5 in solvent storage.
  • Protective groups : Temporarily shielding reactive sites with trimethylsilyl groups, later removed under controlled conditions .
    Post-synthesis, storage under argon at –20°C prevents degradation.

Basic: How do substituents on the cyclopentadienyl rings affect the reactivity of this compound?

Electron-donating groups (e.g., methyl) increase ligand electron density, enhancing metal-ligand bonding in catalysts. Electron-withdrawing groups (e.g., halides) reduce basicity, altering catalytic activity. Steric bulk from substituents (e.g., tert-butyl) can hinder substrate access, as observed in for indenyl-silane zirconium catalysts .

Advanced: What are the challenges in crystallizing this compound derivatives, and how are they addressed?

Crystallization difficulties arise from:

  • Low symmetry : Hindered packing in the lattice.
  • Flexible silane backbone : Conformational variability.
    Solutions include:
  • Co-crystallization : Using bulky counterions or solvent molecules () .
  • Slow diffusion methods : Layering hexane into a THF solution to induce gradual nucleation .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Fume hoods to prevent inhalation of volatile silanes.
  • Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
  • Spill management : Inert absorbents (e.g., sand) for liquid spills, avoiding water due to hydrolysis risks ( ) .

Advanced: How do this compound derivatives compare to analogous silicon-free cyclopentadienyl compounds in catalytic performance?

Silicon-free ligands (e.g., Cp2_2ZrCl2_2) often exhibit higher catalytic activity but lower thermal stability. The dimethylsilane bridge in this compound derivatives:

  • Enhances rigidity : Reduces ligand "slippage" during catalysis.
  • Improves thermal stability : Si–C bonds resist homolytic cleavage better than C–C bonds ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.